(E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide

Data Gap No comparator data Chemical identity only

(E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide (CAS 1798408-07-7) is a synthetic organic molecule belonging to the acrylamide class, featuring a furan-3-yl ring, a methoxy-substituted phenyl core, and a 2-oxopyrrolidin-1-yl moiety. Its molecular formula is C18H18N2O4, with a molecular weight of 326.3 g/mol and a computed XLogP3-AA of 1.6.

Molecular Formula C18H18N2O4
Molecular Weight 326.352
CAS No. 1798408-07-7
Cat. No. B2678237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide
CAS1798408-07-7
Molecular FormulaC18H18N2O4
Molecular Weight326.352
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C=CC2=COC=C2)N3CCCC3=O
InChIInChI=1S/C18H18N2O4/c1-23-16-11-14(5-6-15(16)20-9-2-3-18(20)22)19-17(21)7-4-13-8-10-24-12-13/h4-8,10-12H,2-3,9H2,1H3,(H,19,21)/b7-4+
InChIKeyWCDSBPWRCXBBRP-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Baseline Characteristics of (E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide (CAS 1798408-07-7)


(E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide (CAS 1798408-07-7) is a synthetic organic molecule belonging to the acrylamide class, featuring a furan-3-yl ring, a methoxy-substituted phenyl core, and a 2-oxopyrrolidin-1-yl moiety [1]. Its molecular formula is C18H18N2O4, with a molecular weight of 326.3 g/mol and a computed XLogP3-AA of 1.6 [1]. The compound is commercially available as a research chemical or building block, but no peer-reviewed biological activity data or target engagement profiles were identified in publicly accessible databases at the time of this analysis.

Why Structural Analogs of (E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide Cannot Be Assumed Interchangeable


Even within closely related acrylamide series, minor structural modifications—such as the presence or absence of a methoxy group on the phenyl ring, or replacement of furan with thiophene—can drastically alter physicochemical properties, binding kinetics, and selectivity profiles [1]. Without experimental comparative data, substituting this compound with a des-methoxy analog (e.g., CAS 1448140-55-3) or a methyl congener carries an unquantified risk of divergent biological performance. The following sections attempt to assemble any available quantitative differentiation evidence, but users are cautioned that high-strength comparator data is currently absent from the public domain.

Quantitative Differentiation Evidence for (E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide (CAS 1798408-07-7)


Data Insufficient: No Published Quantitative Biological or Physicochemical Comparator Data Available

Despite extensive searching of primary literature, patent databases (e.g., Google Patents, USPTO), and authoritative bioactivity repositories (PubChem, BindingDB, ChEMBL), no quantitative assay data—such as IC50, Ki, EC50, or selectivity ratios—were found for (E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide against any biological target, nor were there any direct head-to-head comparisons with structural analogs. The only available metrics are computed physicochemical properties from PubChem [1], which are insufficient to establish differentiation. All vendor listings (e.g., smolecule.com, benchchem.com) provide only generic statements about potential applications without quantitative evidence.

Data Gap No comparator data Chemical identity only

Application Scenarios for (E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide Based on Available Evidence


Chemical Library Enumeration and Scaffold Diversification

The compound may serve as a synthetic building block or diversity element in medicinal chemistry libraries, given its unique combination of furan, methoxyphenyl, and 2-oxopyrrolidine fragments [1]. However, its procurement value over similar acrylamide building blocks cannot be assessed without comparative reactivity or yield data.

Computational Modeling and In Silico Screening

With a computed XLogP3-AA of 1.6 and a topological polar surface area of 71.8 Ų [1], the compound falls within drug-like chemical space and could be used as a virtual screening hit or pharmacophore probe, but no experimental validation supports any specific target hypothesis.

Method Development and Analytical Reference Standard

The compound's distinct InChIKey (WCDSBPWRCXBBRP-QPJJXVBHSA-N) and well-defined stereochemistry (E-configuration) make it potentially useful as a retention-time marker or mass spectrometry standard in analytical chemistry workflows [1], though no certified reference material purity or stability data is available from authoritative sources.

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